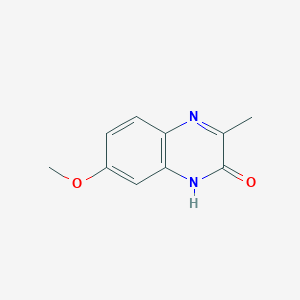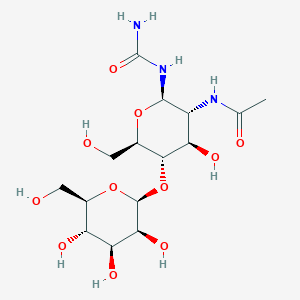
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Overview
Description
Stearic Acid-13C, also known as 1-Heptadecanecarboxylic acid-1-13C, is a labeled form of stearic acid where the carbon-13 isotope is incorporated at the carboxyl carbon position. Stearic acid itself is a long-chain saturated fatty acid commonly found in animal and plant fats. The labeled version, Stearic Acid-13C, is primarily used in scientific research for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-13C typically involves the synthesis of stearic acid followed by the incorporation of the carbon-13 isotope. The general steps include:
Hydrolysis of Fats or Oils: The initial step involves the hydrolysis of triglycerides found in fats or oils to produce a mixture of fatty acids and glycerol.
Separation and Purification: The fatty acids are then separated and purified.
Isotope Labeling: The carbon-13 isotope is introduced at the carboxyl carbon position through a series of chemical reactions.
Industrial Production Methods: Industrial production of stearic acid involves:
Deodorizing and Distilling: The fat is deodorized and distilled to concentrate the fatty acids.
Hydrogenation: The concentrated fatty acids are hydrogenated to produce stearic acid.
Distillation: The stearic acid is further distilled to separate it from other fatty acids such as palmitic acid.
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-13C undergoes various chemical reactions, including:
Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid derivatives.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: Stearic acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Stearic aldehyde, stearic acid derivatives.
Reduction: Stearyl alcohol.
Substitution: Esters and amides.
Scientific Research Applications
Stearic Acid-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used as an internal standard for quantification in gas chromatography and liquid chromatography-mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Utilized in the production of cosmetics, lubricants, and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of Stearic Acid-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural stearic acid. It targets various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase. The labeled carbon-13 isotope allows for the tracking of these metabolic processes using nuclear magnetic resonance and mass spectrometry techniques .
Comparison with Similar Compounds
Palmitic Acid-1-13C: Another labeled fatty acid with a shorter carbon chain.
Oleic Acid-1-13C: A labeled monounsaturated fatty acid.
Linoleic Acid-1-13C: A labeled polyunsaturated fatty acid.
Uniqueness: Stearic Acid-13C is unique due to its long saturated carbon chain and the specific incorporation of the carbon-13 isotope at the carboxyl carbon position. This makes it particularly useful for studies involving saturated fatty acids and their metabolic pathways .
Properties
IUPAC Name |
5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKYRBMJLTZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502359 | |
| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122772-35-4 | |
| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)





![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)



![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)

